molecular formula C8H17ClS B13216724 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane

3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane

Cat. No.: B13216724
M. Wt: 180.74 g/mol
InChI Key: XLFDYCRGIWYMKO-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane: is an organic compound with the molecular formula C8H17ClS It is a chlorinated derivative of pentane, featuring a chloromethyl group, a methyl group, and a methylsulfanyl group attached to the pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane typically involves the chlorination of 3-methyl-1-(methylsulfanyl)pentane. This can be achieved through the reaction of 3-methyl-1-(methylsulfanyl)pentane with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane can undergo nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-methyl-1-(methylsulfanyl)pentane.

Scientific Research Applications

Chemistry: 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of chlorinated and sulfur-containing organic compounds on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research into its pharmacological properties could lead to the development of new drugs targeting specific diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including surfactants, lubricants, and polymers.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. The methylsulfanyl group can undergo oxidation-reduction reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

    3-Chloro-3-methylpentane: Similar structure but lacks the methylsulfanyl group.

    3-Methyl-1-(methylsulfanyl)pentane: Similar structure but lacks the chloromethyl group.

    3-(Bromomethyl)-3-methyl-1-(methylsulfanyl)pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 3-(Chloromethyl)-3-methyl-1-(methylsulfanyl)pentane is unique due to the presence of both chloromethyl and methylsulfanyl groups

Properties

Molecular Formula

C8H17ClS

Molecular Weight

180.74 g/mol

IUPAC Name

3-(chloromethyl)-3-methyl-1-methylsulfanylpentane

InChI

InChI=1S/C8H17ClS/c1-4-8(2,7-9)5-6-10-3/h4-7H2,1-3H3

InChI Key

XLFDYCRGIWYMKO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCSC)CCl

Origin of Product

United States

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